molecular formula C19H19ClFNO B1359471 2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-44-5

2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone

Cat. No. B1359471
M. Wt: 331.8 g/mol
InChI Key: RXSHLAAHJUFXTJ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone (CFPB) is an organic compound belonging to the class of aromatic ketones. It is a white crystalline solid with a melting point of 83-85°C and a boiling point of 282-284°C. It is soluble in water, ethanol, and other polar solvents. CFPB has a wide range of applications in organic synthesis, as a reagent, and as a catalyst. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Reactivity with Secondary or Tertiary Amines

2-Fluorotropone, a related compound, shows unique reactivity when reacting with secondary or tertiary amines like piperidine. This reactivity differs significantly from other tropones, such as 2-chloro- or 2-bromo-tropone, suggesting unique chemical properties of fluorine-substituted compounds in this category (Pietra & Cima, 1971).

Antiproliferative Activity in Cancer Research

Benzophenones with a pyridine nucleus, including fluorine and chlorine substituents, have been synthesized and shown to possess significant antiproliferative activity against cancer cells. Compounds like these are important in developing new therapies for diseases such as Dalton's lymphoma (Al‐Ghorbani et al., 2016).

Reactivity in Organic Synthesis

Studies on the reactivity of 2-fluoro-5-nitrothiophene with piperidine show different reaction kinetics compared to other halogenated compounds. Such findings help in understanding and optimizing reactions in organic synthesis (Guanti et al., 1975).

Synthesis of Proton Exchange Membranes

Research on sulfonated poly(p-phenylene) derivatives, which include fluorinated benzophenone components, contributes to the development of materials for proton exchange membranes. These materials are crucial for applications like fuel cells (Ghassemi & Mcgrath, 2004).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-18-12-16(21)8-9-17(18)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSHLAAHJUFXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642707
Record name (2-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-4'-piperidinomethyl benzophenone

CAS RN

898775-44-5
Record name Methanone, (2-chloro-4-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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